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molecular formula C22H24N2O4 B8497328 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

Cat. No. B8497328
M. Wt: 380.4 g/mol
InChI Key: USAPMJKOJBISGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

To a solution of 2,4-dimethyl-3-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoic acid (51 mg, 134.05 μmoles) in methanol (1.34 ml) is added sodium tetrahydroborate (10.14 mg, 268.11 moles) and the mixture is stirred at ambient temperature. After 1 hour, the mixture is quenched and adjusted to pH7 with saturated solution of NH4Cl and extracted twice with CHCl3 (3 ml):IPA(1 ml). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The solid is re-dissolved in 3:1 CHCl3:IPA and diluted with HCl to pH2 and extracted with 3:1 CHCl3:IPA. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is taken up in MeOH and filtered through cotton plug. The filtrate is concentrated under reduced pressure followed by dissolution in H2O and lyophilized for 12 hours to afford the title compound as an off-white powder (0.04 g, 81.9%). Mass spectrum (m/z): 383.2 (M+1).
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
10.14 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
solvent
Reaction Step One
Yield
81.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([NH:11][C:12](=[O:27])[C:13]2[CH:18]=[C:17]([N:19]3[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]3)[CH:16]=[CH:15][C:14]=2[CH3:26])=[C:9]([CH3:28])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[BH4-].[Na+]>CO>[OH:25][CH:22]1[CH2:23][CH2:24][N:19]([C:17]2[CH:16]=[CH:15][C:14]([CH3:26])=[C:13]([CH:18]=2)[C:12]([NH:11][C:10]2[C:2]([CH3:1])=[C:3]([CH:7]=[CH:8][C:9]=2[CH3:28])[C:4]([OH:6])=[O:5])=[O:27])[CH2:20][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
Name
Quantity
10.14 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.34 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is quenched
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CHCl3 (3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid is re-dissolved in 3:1 CHCl3
ADDITION
Type
ADDITION
Details
IPA and diluted with HCl to pH2
EXTRACTION
Type
EXTRACTION
Details
extracted with 3:1 CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through cotton plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
followed by dissolution in H2O
WAIT
Type
WAIT
Details
lyophilized for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CCN(CC1)C=1C=CC(=C(C(=O)NC=2C(=C(C(=O)O)C=CC2C)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 81.9%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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